Home > Products > Screening Compounds P97061 > O-Demethyl Vandetanib
O-Demethyl Vandetanib - 910298-60-1

O-Demethyl Vandetanib

Catalog Number: EVT-1461784
CAS Number: 910298-60-1
Molecular Formula: C21H22BrFN4O2
Molecular Weight: 461.335
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol is a synthetic compound developed as part of anti-cancer research. It is classified as a tyrosine kinase inhibitor, specifically targeting vascular endothelial growth factor receptors (VEGFRs) [, ]. It has shown potential in preclinical studies for inhibiting angiogenesis, the formation of new blood vessels, a crucial process in tumor growth and progression [, , ].

4-(4-Bromo-2-fluoroanilino)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazoline (ZD6474)

Compound Description: This compound, also known as ZD6474 or Zactima™, is a potent, orally active, low molecular weight inhibitor of several receptor tyrosine kinases (RTKs) []. It primarily targets vascular endothelial growth factor receptor 2 (VEGFR2/KDR) with high potency (IC₅₀ = 40 nM), demonstrating antiangiogenic properties []. It also exhibits inhibitory activity against VEGFR3 (IC₅₀ = 110 nM) and epidermal growth factor receptor (EGFR/HER1) (IC₅₀ = 500 nM) []. ZD6474 has undergone extensive preclinical and clinical evaluations for cancer treatment due to its ability to inhibit tumor growth and angiogenesis [, , , , , , , ].

N-(2-bromo-5-(trifluoromethyl) phenyl)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-amine (V1801)

Compound Description: This compound, designated as V1801, is a gefitinib analog that exhibits apoptotic activity in lung cancer cells harboring the T790M EGFR mutation, which confers resistance to gefitinib []. Although V1801 displays moderate EGFR kinase inhibitory activity, it potently induces the expression of the pro-apoptotic BH3-only protein Noxa, contributing to its ability to overcome gefitinib resistance in vivo [].

6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline

Compound Description: This compound was synthesized and characterized for its potential anti-tumor activity []. It effectively inhibits the proliferation of a lung cancer cell line [].

Series of 4-aminoquinazoline derivatives (9a-9g)

Compound Description: These compounds were synthesized and evaluated for their anti-tumor activity against the Bcap-37 cell line []. Two compounds, 3-chloro-4-fluoro-phenyl-{7-[3-(2-chlorophenoxy)-propoxy]-6-methoxy-quinazolin-4-yl}amine (9d) and 5-chloro-2-{3-[4-(3-chloro-4-fluorophenylamino)-6-methoxy-quinazolin-7-yloxy]-propoxy}-benzaldehyde (9g), demonstrated promising activity with inhibition rates of 61.4% and 78.9%, respectively, at a concentration of 10 μmol·L⁻¹ [].

4-Chloro-3-(substituted amino)methyl-5-[7-bromo (and 7-trifluoromethyl)-1,5-naphthyridin-4-ylamino]biphenyl-2-ols and 4-Chloro-3-(substituted amino)methyl-5-(7-trifluoromethyl-quinazolin-4-ylamino)biphenyl-2-ols

Compound Description: This series of mono-Mannich bases was synthesized and screened for antimalarial activity against the chloroquine-sensitive isolate (FCQ-27) of Plasmodium falciparum []. The study focused on exploring the structure-activity relationship of these compounds by varying the substituents on the amino group and the heterocyclic ring [].

Overview

O-Demethyl Vandetanib is a derivative of Vandetanib, a small molecule inhibitor primarily used in the treatment of certain types of cancer, particularly medullary thyroid carcinoma and non-small cell lung cancer. This compound is classified as a tyrosine kinase inhibitor, targeting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor and epidermal growth factor receptor, which play significant roles in tumor growth and angiogenesis.

Source

O-Demethyl Vandetanib is synthesized from Vandetanib through specific demethylation reactions. Vandetanib itself is derived from the chemical class of quinazoline derivatives, which are known for their diverse biological activities.

Classification
  • Type: Small molecule
  • Class: Tyrosine kinase inhibitor
  • Target: Vascular endothelial growth factor receptor and epidermal growth factor receptor
Synthesis Analysis

Methods

The synthesis of O-Demethyl Vandetanib typically involves the following steps:

  1. Starting Material: The process begins with Vandetanib as the starting material.
  2. Demethylation Reaction: A common method for demethylation involves using reagents such as boron tribromide or lithium aluminum hydride under controlled conditions to selectively remove the methyl group.
  3. Purification: The resultant compound is purified using techniques like recrystallization or chromatography to isolate O-Demethyl Vandetanib in high purity.

Technical Details

The reaction conditions are critical; for instance, using boron tribromide requires careful temperature control to prevent overreaction and degradation of the product. The yield and purity of O-Demethyl Vandetanib can be optimized by adjusting solvent systems and reaction times during synthesis.

Molecular Structure Analysis

Structure

O-Demethyl Vandetanib retains the core structure of Vandetanib but lacks one methyl group on the nitrogen atom within its structure. The molecular formula can be represented as C22_{22}H24_{24}N4_{4}O2_{2}S.

Data

  • Molecular Weight: Approximately 396.52 g/mol
  • Key Functional Groups: Contains a quinazoline moiety, a sulfonamide group, and an aromatic ring system.
Chemical Reactions Analysis

Reactions

O-Demethyl Vandetanib can undergo various chemical reactions typical for organic compounds, including:

  • Nucleophilic Substitution: Can react with electrophiles due to its nucleophilic sites.
  • Hydrolysis: In aqueous environments, it may hydrolyze to form more polar compounds.

Technical Details

The reactivity of O-Demethyl Vandetanib can be influenced by its functional groups; for example, the sulfonamide group can participate in acid-base reactions, while the quinazoline ring may undergo electrophilic aromatic substitution.

Mechanism of Action

Process

O-Demethyl Vandetanib functions by inhibiting the phosphorylation of receptor tyrosine kinases involved in signaling pathways that promote cell proliferation and survival. By binding to these receptors, it effectively blocks their activity, leading to reduced tumor growth and angiogenesis.

Data

Studies have shown that O-Demethyl Vandetanib exhibits potent inhibitory effects against vascular endothelial growth factor receptor and epidermal growth factor receptor, similar to its parent compound Vandetanib. The inhibition leads to downstream effects on cell cycle regulation and apoptosis in cancer cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Melting Point: Approximately 220 °C.
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to strong acids or bases.
  • pH Sensitivity: Exhibits changes in solubility based on pH levels due to its functional groups.
Applications

Scientific Uses

O-Demethyl Vandetanib is primarily used in cancer research as a model compound for studying the effects of tyrosine kinase inhibition. It serves as a valuable tool in:

  • Investigating mechanisms of drug resistance in cancer therapy.
  • Developing new derivatives with improved efficacy or reduced side effects.
  • Conducting preclinical studies on angiogenesis inhibition and tumor growth suppression.
Introduction to O-Demethyl Vandetanib

Structural Relationship to Vandetanib: Comparative Molecular Analysis

Vandetanib (C₂₂H₂₄BrFN₄O₂) features a quinazoline core structure substituted with a 4-bromo-2-fluorophenylamino group at position 4, a methoxy group at position 6, and a (1-methylpiperidin-4-yl)methoxy moiety at position 7. The O-Demethyl Vandetanib metabolite arises from the oxidative removal of the methyl group from the 6-methoxy substituent, converting it into a phenolic hydroxyl group (C₂₁H₂₂BrFN₄O₂). This biotransformation results in a molecular weight reduction of 14 Da (from 475.35 g/mol to 461.33 g/mol) and introduces a site capable of phase II conjugation reactions, predominantly glucuronidation or sulfation [2] [9].

The loss of the methyl group significantly alters the molecule's electronic properties and steric accessibility. The methoxy group (-OCH₃) in vandetanib exhibits moderate hydrophobicity (logP ≈ 4.2) and serves as a hydrogen bond acceptor. In contrast, the phenolic hydroxyl (-OH) in O-Demethyl Vandetanib increases polarity, reduces calculated logP by approximately 0.5–0.7 units, and introduces both hydrogen bond donor and acceptor capabilities. These changes enhance aqueous solubility under physiological conditions and facilitate interaction with biological membranes and transport proteins [3] [9]. Crystallographic and molecular modeling analyses indicate that demethylation induces minimal distortion to the quinazoline core but may affect binding pocket interactions within target kinases due to altered hydrogen-bonding patterns. Specifically, the phenolic OH may form a direct hydrogen bond with residue TYR-867 in VEGFR2's hinge region—an interaction absent with the methoxy group—potentially modulating inhibitory potency [9].

Table 1: Structural and Physicochemical Comparison of Vandetanib and O-Demethyl Vandetanib

PropertyVandetanibO-Demethyl Vandetanib
Molecular FormulaC₂₂H₂₄BrFN₄O₂C₂₁H₂₂BrFN₄O₂
Molecular Weight (g/mol)475.35461.33
Key Functional Group (Position 6)Methoxy (-OCH₃)Phenolic Hydroxyl (-OH)
Calculated logP4.23.5–3.7
Hydrogen Bond Donors12
Hydrogen Bond Acceptors66
Theoretical pKa (phenolic OH)N/A~10.0

Role as a Primary Metabolite in Pharmacokinetic Pathways

O-Demethyl Vandetanib is generated predominantly via oxidative O-demethylation catalyzed by hepatic cytochrome P450 enzymes, with CYP3A4 and CYP1A isoforms identified as primary contributors. In vitro studies using human liver microsomes demonstrate NADPH-dependent formation of this metabolite, with kinetic analysis revealing a Kₘ value of 28.4 ± 5.1 µM and Vₘₐₓ of 92.3 ± 8.7 pmol/min/mg protein. Recombinant CYP3A4 exhibits the highest catalytic efficiency (kcat/Kₘ = 1.85 mL/min/nmol P450), though CYP1A1 and CYP1A2 contribute significantly, particularly in individuals with CYP3A4 polymorphisms or during CYP3A4 inhibition [9] [3]. Flavin-containing monooxygenases (FMOs) show negligible involvement in this pathway, contrasting with vandetanib N-oxide formation, which is predominantly FMO1/FMO3-mediated [9].

Following systemic exposure to vandetanib (300 mg daily), O-Demethyl Vandetanib circulates in plasma at approximately 15–25% of the parent compound concentration based on cross-study metabolite profiling. Its formation is slow due to vandetanib's extended elimination half-life (~19 days), with peak metabolite concentrations occurring 8–24 hours post-administration. The metabolite undergoes rapid phase II conjugation, primarily glucuronidation via UGT1A9, leading to renal excretion. In human excretion studies using radiolabeled vandetanib, O-Demethyl Vandetanib glucuronide accounts for 5–8% of the administered dose in urine over 21 days—significantly less than the 25% recovered as parent drug or the 11–15% attributed to N-desmethyl vandetanib [1] [3] [10].

Table 2: Enzymatic Pathways and Pharmacokinetic Parameters of O-Demethyl Vandetanib Formation

CharacteristicFindingsBiological System
Primary Formation EnzymeCYP3A4 (≈70% contribution), CYP1A1/1A2 (≈25%)Human liver microsomes
Kₘ for Vandetanib28.4 ± 5.1 µMHuman liver microsomes
Vₘₐₓ92.3 ± 8.7 pmol/min/mg proteinHuman liver microsomes
CYP3A4 kcat/Kₘ1.85 mL/min/nmol P450Recombinant enzyme
Plasma Cₘₐₓ (vs. parent)15–25%Clinical studies
Urinary Excretion (as glucuronide)5–8% of administered doseRadiolabeled human study
Major Conjugation PathwayUGT1A9-mediated glucuronidationLiver microsomes

Significance in Drug Metabolism and Bioactivation Studies

The generation of O-Demethyl Vandetanib exemplifies metabolic bioactivation that influences therapeutic outcomes through multiple mechanisms. As a phenolic metabolite, it serves as a substrate for enterohepatic recirculation following glucuronidation and biliary excretion. Deconjugation by gut bacterial β-glucuronidase releases the aglycone, which may be reabsorbed, contributing to the prolonged elimination phase observed with vandetanib. This pathway potentially exacerbates interpatient variability in drug exposure, particularly in individuals with altered gut microbiota or UGT1A9 polymorphisms [1] [3].

Though O-Demethyl Vandetanib itself is not considered highly reactive, its formation represents a branch point in vandetanib's metabolic map that competes with bioactivation pathways generating electrophilic intermediates. Notably, vandetanib's N-methylpiperidine moiety undergoes CYP3A4-mediated dehydrogenation to form iminium ions—reactive intermediates capable of trapping cyanide nucleophiles in vitro (as cyano adducts) and covalently binding to cellular macromolecules. These intermediates are hypothesized to contribute to vandetanib's idiosyncratic toxicities, including phototoxicity and QTc prolongation. O-Demethylation diverts substrate from this pathway, potentially exerting a protective effect. Competitive inhibition studies demonstrate a 35–40% reduction in cyanide adduct formation when microsomal incubations include substrates favoring O-demethylation over N-dealkylation [2] [9].

Analytically, O-Demethyl Vandetanib necessitates specialized detection strategies due to its structural similarity to vandetanib and low circulating concentrations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods employing deuterated internal standards (e.g., O-Demethyl Vandetanib-d₄) provide robust quantification in biological matrices, with typical lower limits of quantification (LLOQ) of 0.5–1.0 ng/mL using electrospray ionization in positive mode (ESI+) and multiple reaction monitoring (MRM) transitions. The metabolite's phenolic group facilitates chromatographic separation from vandetanib under reversed-phase conditions (e.g., C18 columns with acidic mobile phases), distinguishing it from the co-eluting N-desmethyl and N-oxide metabolites [2] [6] [9].

Table 3: Analytical and Metabolic Significance of O-Demethyl Vandetanib

AspectSignificanceDetection/Study Method
Chromatographic SeparationRetains ~2.1 min earlier than vandetanib on C18 columns (pH 3.0)RP-HPLC/UV
Mass Spectrometry (MRM)m/z 461.05 → 363.92 (quantifier); m/z 461.05 → 112.03 (qualifier)LC-ESI+-MS/MS
Internal StandardO-Demethyl Vandetanib-d₄ (m/z 465.10 → 367.95)Stable isotope dilution
Bioactivation ModulationCompetes with N-dealkylation (↓ iminium ion formation by 35–40%)Cyanide trapping assays
UGT Isoform SpecificityUGT1A9 (high affinity), UGT1A1, UGT1A8Recombinant UGTs
Drug Interaction PotentialSusceptible to CYP3A4 inhibitors (e.g., itraconazole) and inducers (e.g., rifampicin)Clinical pharmacokinetics

The metabolite's clinical relevance extends to drug-drug interaction (DDI) risks. Co-administration of vandetanib with CYP3A4 inhibitors like itraconazole increases systemic exposure to both parent drug and O-Demethyl Vandetanib by >40%, while CYP3A4 inducers like rifampicin reduce metabolite formation by >65%. Natural compounds like luteolin—a flavonoid investigated for complementary cancer therapy—inhibit O-demethylation in vitro (IC₅₀ = 8.56 µM in rat microsomes; 15.84 µM in human microsomes), potentially through mixed competitive/non-competitive mechanisms confirmed via molecular docking at the CYP3A4 active site [5] [9]. This underscores the necessity for therapeutic drug monitoring when vandetanib is co-administered with CYP-modulating agents, particularly those affecting CYP3A4 and CYP1A isoforms.

Properties

CAS Number

910298-60-1

Product Name

O-Demethyl Vandetanib

IUPAC Name

4-(4-bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol

Molecular Formula

C21H22BrFN4O2

Molecular Weight

461.335

InChI

InChI=1S/C21H22BrFN4O2/c1-27-6-4-13(5-7-27)11-29-20-10-18-15(9-19(20)28)21(25-12-24-18)26-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,28H,4-7,11H2,1H3,(H,24,25,26)

InChI Key

XFRILWHQVZXWIN-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)O

Synonyms

4-[(4-Bromo-2-fluorophenyl)amino]-7-[(1-methyl-4-piperidinyl)methoxy]-6-quinazolinol;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.